(S)-Bifonazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

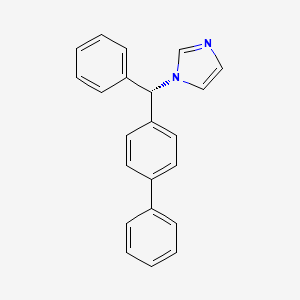

(S)-bifonazole is a 1-[biphenyl-4-yl(phenyl)methyl]imidazole that is the S-enantiomer of bifonazole. It is an enantiomer of a (R)-bifonazole.

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

(S)-Bifonazole is primarily known for its broad-spectrum antifungal activity. It is effective against various dermatophytes, yeasts, and molds, making it a valuable agent in treating superficial fungal infections. In clinical settings, it has been utilized for conditions such as:

- Tinea pedis (athlete’s foot)

- Tinea corporis (ringworm)

- Onychomycosis (fungal nail infections)

A review of its antimicrobial activity highlighted that this compound demonstrates significant efficacy against common pathogens like Trichophyton rubrum and Candida albicans, often outperforming other antifungal agents in comparative studies .

Antiviral Research

Recent studies have revealed promising antiviral properties of this compound, particularly against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). A notable study identified it as a competitive inhibitor of the receptor binding domain (RBD) of the SARS-CoV-2 spike glycoprotein, effectively blocking its interaction with the angiotensin-converting enzyme 2 (ACE2) receptor. This mechanism suggests that this compound could impede viral entry and replication, positioning it as a potential therapeutic candidate for COVID-19 treatment .

Case Study: SARS-CoV-2 Inhibition

In a controlled laboratory setting, this compound was shown to achieve an IC50 of approximately 1.3 μM against the RBD-ACE2 interaction, indicating a strong capacity to inhibit viral entry. Additionally, intranasal administration of the compound reduced lethality in infected models, suggesting its potential for therapeutic use during viral outbreaks .

Drug Delivery Systems

This compound's physicochemical properties also lend themselves to innovative drug delivery systems. Research into supramolecular self-assembly has demonstrated that combining this compound with p-coumaric acid can enhance its antifungal efficacy while improving solubility and stability . This approach exemplifies how pharmaceutical cocrystals can be engineered to optimize drug performance.

| Application Area | Details |

|---|---|

| Antifungal Treatment | Effective against dermatophytes, yeasts, and molds; used for tinea and onychomycosis. |

| Antiviral Potential | Inhibits SARS-CoV-2 by blocking RBD-ACE2 interaction; shows significant antiviral activity in vitro. |

| Drug Delivery Innovations | Enhances solubility and stability through cocrystal formation with p-coumaric acid. |

Eigenschaften

CAS-Nummer |

91487-86-4 |

|---|---|

Molekularformel |

C22H18N2 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

1-[(S)-phenyl-(4-phenylphenyl)methyl]imidazole |

InChI |

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H/t22-/m0/s1 |

InChI-Schlüssel |

OCAPBUJLXMYKEJ-QFIPXVFZSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |

Isomerische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](C3=CC=CC=C3)N4C=CN=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.